molecular formula C12H16N2 B185901 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine CAS No. 17725-95-0

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine

Cat. No.: B185901
CAS No.: 17725-95-0
M. Wt: 188.27 g/mol
InChI Key: MRCZUYPMFAPJQH-UHFFFAOYSA-N
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Description

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is a chemical compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C12H16N2, is a tryptamine alkaloid and has been of interest in various scientific research fields due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Dimethylation: The indole core is then subjected to dimethylation at the 2 and 7 positions using methyl iodide in the presence of a strong base like sodium hydride.

    Ethanamine Substitution: The final step involves the substitution of the ethanamine group at the 3-position of the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential role in modulating biological pathways and its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission.

    Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is unique due to its specific substitution pattern, which influences its interaction with biological targets and its overall chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11/h3-5,14H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCZUYPMFAPJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347276
Record name 2,7-Dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17725-95-0
Record name 2,7-Dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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